N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of cyclo-oxygenase pathways .
Mode of Action
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates prostaglandins believed to be involved in gastrointestinal mucosal protection , whereas at the sites of inflammation throughout the body, COX-2 is induced to generate prostaglandins, believed to mediate inflammation and pain .
Pharmacokinetics
The physicochemical parameters, pharmacokinetic properties, toxicity, and drug similarity of the active compound were predicted using swiss adme and admetsar web servers .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities .
Preparation Methods
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-fluorobenzothiazole and 1,4-dimethyl-1H-pyrazole-3-carboxylic acid.
Coupling Reaction: The two starting materials are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Comparison with Similar Compounds
N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives:
Similar Compounds: Compounds like N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide and 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine share structural similarities.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4OS/c1-7-6-18(2)17-11(7)12(19)16-13-15-9-4-3-8(14)5-10(9)20-13/h3-6H,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFODJNCIQXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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